molecular formula C32H27P B14905551 (2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14905551
M. Wt: 442.5 g/mol
InChI Key: LVILDDJWIVTOHS-UHFFFAOYSA-N
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Description

(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound widely used in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of diphenylphosphine with a biphenyl derivative. One common method is the reaction of diphenylphosphine with 2-bromo-1,1’-biphenyl in the presence of a base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound acts primarily as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine groups donate electron density to the metal center, stabilizing it and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Phenethyl-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural arrangement, which provides a balance between rigidity and flexibility. This balance allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis .

Properties

Molecular Formula

C32H27P

Molecular Weight

442.5 g/mol

IUPAC Name

diphenyl-[2-[2-(2-phenylethyl)phenyl]phenyl]phosphane

InChI

InChI=1S/C32H27P/c1-4-14-26(15-5-1)24-25-27-16-10-11-21-30(27)31-22-12-13-23-32(31)33(28-17-6-2-7-18-28)29-19-8-3-9-20-29/h1-23H,24-25H2

InChI Key

LVILDDJWIVTOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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